molecular formula C26H20N2O4 B11551099 4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate

Cat. No.: B11551099
M. Wt: 424.4 g/mol
InChI Key: QCUOCGGEQQIRHX-JVWAILMASA-N
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Description

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a formamido group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common method involves the condensation of β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one in the presence of ammonium acetate as a catalyst . This one-pot synthesis is efficient and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective catalysts, and employing purification techniques such as recrystallization and chromatography to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The formamido group can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the formamido group can produce primary amines.

Scientific Research Applications

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s formamido group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the naphthalene ring can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-HYDROXYNAPHTHALEN-1-YL)(PHENYL)METHYL]-3-METHYL-1H-PYRAZOL-5-OL: Similar structure but with a pyrazolone nucleus.

    1-AMIDOALKYL-2-NAPHTHOLS: Synthesized using β-naphthols, aldehydes, and amides, with similar applications in organic synthesis.

Uniqueness

4-[(E)-{[(3-HYDROXYNAPHTHALEN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL 4-METHYLBENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H20N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C26H20N2O4/c1-17-6-10-19(11-7-17)26(31)32-22-12-8-18(9-13-22)16-27-28-25(30)23-14-20-4-2-3-5-21(20)15-24(23)29/h2-16,29H,1H3,(H,28,30)/b27-16+

InChI Key

QCUOCGGEQQIRHX-JVWAILMASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC4=CC=CC=C4C=C3O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC4=CC=CC=C4C=C3O

Origin of Product

United States

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